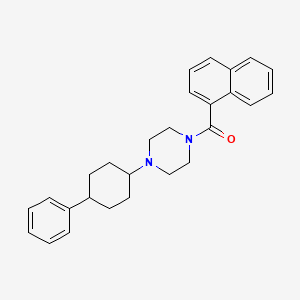![molecular formula C11H18ClNO2S B6020765 5-[5-(aminomethyl)-2-thienyl]-3-methylpentanoic acid hydrochloride](/img/structure/B6020765.png)
5-[5-(aminomethyl)-2-thienyl]-3-methylpentanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[5-(aminomethyl)-2-thienyl]-3-methylpentanoic acid hydrochloride, also known as pregabalin, is a medication used to treat neuropathic pain, epilepsy, and generalized anxiety disorder. It was first approved by the US Food and Drug Administration (FDA) in 2004. Pregabalin is a structural analogue of gamma-aminobutyric acid (GABA) and binds to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system.
作用機序
Pregabalin binds to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This binding reduces the release of several neurotransmitters, including glutamate, substance P, and noradrenaline, which are involved in pain signaling and anxiety.
Biochemical and Physiological Effects
Pregabalin has been shown to reduce the release of several neurotransmitters, including glutamate, substance P, and noradrenaline. This reduction in neurotransmitter release is thought to be responsible for the analgesic and anxiolytic effects of 5-[5-(aminomethyl)-2-thienyl]-3-methylpentanoic acid hydrochloride. Pregabalin has also been shown to increase the levels of GABA in the brain, which may contribute to its anxiolytic effects.
実験室実験の利点と制限
Pregabalin has several advantages for use in lab experiments. It is readily available and can be easily synthesized. Pregabalin is also stable and has a long shelf-life. However, there are also some limitations to using 5-[5-(aminomethyl)-2-thienyl]-3-methylpentanoic acid hydrochloride in lab experiments. Pregabalin can be expensive, and its effects can be difficult to measure in some experimental settings.
将来の方向性
There are several future directions for research on 5-[5-(aminomethyl)-2-thienyl]-3-methylpentanoic acid hydrochloride. One area of research is the development of new formulations of this compound that may improve its efficacy and reduce its side effects. Another area of research is the investigation of the long-term effects of this compound use, particularly in patients with chronic pain or anxiety disorders. Additionally, further research is needed to understand the mechanisms underlying the analgesic and anxiolytic effects of this compound.
合成法
Pregabalin is synthesized from 4-methyl5-[5-(aminomethyl)-2-thienyl]-3-methylpentanoic acid hydrochloride, which is obtained through a multi-step process involving the reaction of 3-methylbutyraldehyde with ammonia and thiophene-2-carboxylic acid. The resulting 4-methylthis compound is then converted to this compound through a reaction with hydrochloric acid.
科学的研究の応用
Pregabalin has been extensively studied for its efficacy in treating various medical conditions. In a randomized, double-blind, placebo-controlled study, 5-[5-(aminomethyl)-2-thienyl]-3-methylpentanoic acid hydrochloride was found to be effective in reducing pain in patients with diabetic peripheral neuropathy. Another study found that this compound was effective in reducing the frequency of seizures in patients with epilepsy. Pregabalin has also been shown to be effective in treating generalized anxiety disorder.
特性
IUPAC Name |
5-[5-(aminomethyl)thiophen-2-yl]-3-methylpentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S.ClH/c1-8(6-11(13)14)2-3-9-4-5-10(7-12)15-9;/h4-5,8H,2-3,6-7,12H2,1H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBDXYFMCIUUHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(S1)CN)CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3,5-dimethyl-4-isoxazolyl)-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}propanamide](/img/structure/B6020689.png)
![3-methoxy-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6020697.png)
![4-{4-[(2-methoxy-5-methylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B6020699.png)
![N-(3'-methyl-3-biphenylyl)-1-[(3-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6020704.png)
![3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B6020711.png)
![4-acetyl-N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B6020718.png)
![2-{[(4,6-dimethoxy-2-pyrimidinyl)amino]methyl}-4(3H)-quinazolinone](/img/structure/B6020740.png)
![1-(2-methoxyethyl)-6-oxo-N-{[1-(1-piperidinyl)cyclohexyl]methyl}-3-piperidinecarboxamide](/img/structure/B6020760.png)
![2-amino-1-(dimethylamino)-4-[5-ethyl-2-(ethylthio)-3-thienyl]-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B6020777.png)
![3-{1-[3-(2-chlorophenyl)propanoyl]-3-piperidinyl}-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B6020783.png)
![N~2~-(2-ethylphenyl)-N~1~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6020784.png)
![3-bromo-4-methoxy-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B6020792.png)
![2-[6-amino-5-cyano-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl morpholine-4-carboxylate](/img/structure/B6020797.png)